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For Researchers, Scientists, and Drug Development Professionals

Introduction
9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) is a fluorescent molecular rotor, a class of dyes

whose fluorescence properties are highly sensitive to the viscosity and steric hindrance of their

local environment.[1][2] In aqueous solutions, CCVJ exhibits low fluorescence due to the free

rotation of its cyanovinyl group, which provides a non-radiative decay pathway for the excited

state. However, in more viscous environments or when its rotation is sterically hindered, such

as upon binding to proteins or within crowded intracellular compartments, this rotation is

restricted, leading to a significant increase in fluorescence quantum yield.[3] This property

makes CCVJ a powerful tool for wash-free, real-time imaging of various dynamic processes in

living cells.

These application notes provide a comprehensive guide to using CCVJ for live-cell imaging,

including its applications in monitoring protein aggregation and labeling the cell surface

glycocalyx. Detailed protocols for cell preparation, staining, and fluorescence microscopy are

provided to enable researchers to effectively utilize this versatile dye.

Principle of Action
CCVJ's functionality as a molecular rotor is the basis for its application in live-cell imaging. Its

fluorescence is "turned on" in environments with high viscosity or significant molecular
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crowding. This can be exploited to study several cellular phenomena:

Protein Aggregation and Misfolding: As proteins misfold and aggregate, they create a more

sterically hindered environment. CCVJ can bind to these aggregates, and the restricted

rotation of the dye results in a strong fluorescent signal, allowing for the visualization of both

misfolded oligomers and insoluble aggregates.[4][5]

Intracellular Viscosity: Changes in cytoplasmic or organellar viscosity, which can be

indicative of cellular stress or disease states, can be monitored by observing changes in

CCVJ fluorescence.

Cell Surface Glycan Labeling: When covalently attached to the dense network of glycans on

the cell surface (the glycocalyx), the rotation of CCVJ is hindered, leading to increased

fluorescence and enabling wash-free imaging of the cell periphery.

Data Presentation
Physicochemical and Spectroscopic Properties of CCVJ

Property Value Reference

CAS Number 142978-18-5 [1][2]

Molecular Formula C₁₆H₁₆N₂O₂ [1][2]

Molecular Weight 268.3 g/mol [1]

Excitation Maximum (λex) ~440 nm [6]

Emission Maximum (λem)
~504 nm (in viscous

environment)
[6]

Solubility Soluble in DMSO and DMF [1]

Recommended Staining and Imaging Parameters
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Parameter
General
Intracellular
Viscosity

Protein
Aggregation

Cell Surface
Glycan Labeling

Cell Type
HeLa, MCF-7,

HEK293, CHO
HeLa, HEK293 A549, HeLa, CEM

CCVJ Concentration 1-10 µM
1 µM (for BG-CCVJ

probe)

Not specified for free

CCVJ

Incubation Time 15-90 minutes 90 minutes
~5 minutes (for CCVJ-

hydrazide)

Incubation

Temperature
37°C 37°C 25°C

Wash Steps
Not required (wash-

free)

Not required (wash-

free)

Not required (wash-

free)

Excitation Wavelength ~440 nm ~440 nm ~435 nm

Emission Filter 500-550 nm bandpass 500-550 nm bandpass Not specified

Experimental Protocols
Protocol 1: General Live-Cell Imaging of Intracellular
Viscosity
This protocol is designed for the general staining of live cells to monitor changes in cytoplasmic

and organellar viscosity.

Materials:

CCVJ powder

Dimethyl sulfoxide (DMSO), anhydrous

Complete cell culture medium appropriate for the cell line

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
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Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

Preparation of CCVJ Stock Solution:

Prepare a 1-10 mM stock solution of CCVJ in anhydrous DMSO.

Vortex thoroughly to ensure the dye is completely dissolved.

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Cell Preparation:

Plate cells on glass-bottom dishes or chamber slides and culture until they reach the

desired confluency (typically 50-70%).

Ensure the cells are healthy and adherent before staining.

Staining:

Prepare a fresh working solution of CCVJ by diluting the stock solution in complete cell

culture medium or imaging buffer to a final concentration of 1-10 µM.

Remove the existing culture medium from the cells.

Add the CCVJ-containing medium to the cells.

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

Imaging:

Imaging can be performed directly in the staining solution (wash-free).

If desired, the staining solution can be replaced with fresh, pre-warmed imaging buffer to

reduce background fluorescence from any unbound dye in the medium.

Use a fluorescence microscope equipped for live-cell imaging with appropriate

environmental control (37°C, 5% CO₂).
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Set the excitation wavelength to ~440 nm and collect emission between 500-550 nm.

Optimize illumination intensity and exposure time to obtain a good signal-to-noise ratio

while minimizing phototoxicity.

Protocol 2: Imaging Protein Aggregation in Live Cells
This protocol is adapted for the detection of protein aggregation, where CCVJ fluorescence

increases upon binding to misfolded protein oligomers and aggregates.

Materials:

Same as Protocol 1.

An experimental model system where protein aggregation can be induced (e.g., through

chemical treatment or expression of aggregation-prone proteins).

Procedure:

Preparation of CCVJ Stock Solution:

Follow step 1 from Protocol 1.

Cell Preparation and Induction of Aggregation:

Prepare cells as in step 2 of Protocol 1.

Induce protein aggregation using the desired method (e.g., treatment with an inducing

agent like MG132 for proteasome inhibition).

Staining:

Prepare a fresh working solution of CCVJ in complete cell culture medium to a final

concentration of approximately 1 µM.

Add the CCVJ-containing medium to the cells.

Incubate for up to 90 minutes at 37°C.[6]
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Imaging:

Perform wash-free imaging as described in step 4 of Protocol 1.

Acquire images at different time points after induction to monitor the kinetics of protein

aggregation. Aggregates will appear as bright fluorescent puncta.

Visualizations
CCVJ Live-Cell Imaging Workflow
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Caption: A general workflow for staining live cells with CCVJ.
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Conceptual Pathway for CCVJ in Protein Aggregation
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Caption: How CCVJ visualizes the protein aggregation cascade.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b057237?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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